4-bromo-2-methyl-2,3-dihydro-1H-indole
Description
Significance of Indoline (B122111) and Bromo-Substituted Indoline Scaffolds in Modern Organic Synthesis and Research
The indoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. wikipedia.org Its three-dimensional, saturated heterocyclic core distinguishes it from the flat, aromatic indole (B1671886) ring system, offering different conformational possibilities for interaction with biological targets. wikipedia.org This structural feature has made indoline derivatives the subject of extensive research in medicinal chemistry, leading to the development of compounds with anticancer, anti-inflammatory, and antibacterial properties. wikipedia.org
Bromo-substituted indolines are particularly important in modern organic synthesis. The bromine atom serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations. It is an excellent leaving group for nucleophilic substitution reactions and, more significantly, a key participant in transition-metal-catalyzed cross-coupling reactions. nih.gov Methodologies such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations allow for the introduction of diverse aryl, alkyl, alkynyl, and amino groups at the bromine-bearing position. This capability is crucial for creating libraries of complex molecules for drug discovery and for the total synthesis of natural products. nih.gov The presence of a bromine atom on the indoline ring, as in 4-bromo-2-methyl-2,3-dihydro-1H-indole, thus provides a strategic site for molecular elaboration.
Research Context of 2,3-Dihydroindole Derivatives in Advanced Synthetic Methodologies
The synthesis of 2,3-dihydroindole (indoline) derivatives is a central topic in heterocyclic chemistry, with numerous methods developed for their construction. One of the most common and direct approaches is the reduction of the corresponding indole precursor. researchgate.net Catalytic hydrogenation is a widely used technique for this transformation, employing catalysts such as platinum, palladium, or rhodium on a carbon support. researchgate.net The conditions for these reactions, including solvent, pressure, and temperature, can be tuned to achieve high yields and selectivity, often avoiding over-reduction of the benzene (B151609) ring. researchgate.netgoogle.com
Beyond indole reduction, a variety of advanced synthetic methodologies have been established for constructing the indoline skeleton. These include:
Transition-metal-catalyzed cyclizations: Iron and copper-catalyzed intramolecular C-N bond formation reactions have been developed to synthesize functionalized indolines from appropriately substituted precursors. thermofisher.com
Domino reactions: Multi-step sequences performed in a single pot, often referred to as domino or cascade reactions, provide efficient access to complex indoline structures from simple starting materials.
Dearomatization reactions: The dearomatization of indoles via Michael additions or other annulation strategies can generate three-dimensional indoline scaffolds.
A plausible and common route to synthesize this compound would involve a two-step process. The first step would be the synthesis of the precursor, 4-bromo-2-methyl-1H-indole. A classic method for this is the Fischer indole synthesis, which involves the acid-catalyzed reaction of (3-bromophenyl)hydrazine (B1328922) with acetone. researchgate.net The second step would be the selective reduction of the C2-C3 double bond of the resulting indole. This is typically achieved through catalytic hydrogenation, a method proven effective for a variety of substituted indoles. researchgate.net For instance, the closely related 4-bromoindole (B15604) has been successfully reduced to 4-bromo-2,3-dihydro-1H-indole using sodium cyanoborohydride in acetic acid and methanol (B129727). researchgate.net
Data Tables
Due to the limited availability of specific experimental data for this compound in the surveyed literature, the following table provides representative proton NMR chemical shift ranges for the core indoline scaffold. These values are general and can vary based on substitution and solvent.
| Proton Position | Typical Chemical Shift Range (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 3.5 - 5.0 (broad) | Singlet |
| Aromatic (C5-H, C6-H, C7-H) | 6.5 - 7.5 | Multiplet |
| C2-H | 3.5 - 4.5 | Multiplet |
| C3-H₂ | 2.8 - 3.2 | Triplet |
The following table outlines various catalytic systems that have been successfully employed for the hydrogenation of substituted indoles to indolines, a key synthetic step for producing compounds like this compound.
| Catalyst System | Solvent | Key Features | Reference |
|---|---|---|---|
| Pt/C, p-toluenesulfonic acid | Water | Green chemistry approach, effective for unprotected indoles. | researchgate.net |
| Pt/Al₂O₃ | Not specified | High selectivity for certain substituted indoles. | researchgate.net |
| Iridium on Zeolite | Toluene | High turnover frequency. | |
| Ru-NHC complex | n-hexane / Et₂O | Asymmetric hydrogenation, capable of full saturation. | |
| Sodium Cyanoborohydride | Acetic Acid / Methanol | Chemical reductant, effective for bromo-substituted indoles. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
4-bromo-2-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10BrN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6,11H,5H2,1H3 |
InChI Key |
RQOFKQBDCQRSSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(N1)C=CC=C2Br |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Bromo 2 Methyl 2,3 Dihydro 1h Indole Derivatives
Reactions Involving the Aromatic Bromine Atom
The bromine atom at the C-4 position of the indoline (B122111) ring is a key handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Other transformations, though less common for this specific scaffold, can also be envisaged based on general principles of aromatic chemistry.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-4 bromine atom of the indoline core serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C-4 position. nih.govresearchgate.netrsc.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org The general reactivity order for the halide is I > Br > Cl. researchgate.net While specific examples for 4-bromo-2-methyl-2,3-dihydro-1H-indole are not extensively documented, the reaction conditions are well-established for a wide range of bromoarenes. nih.govacs.orgunina.itacs.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. nih.govnih.govsemanticscholar.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. nih.gov The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the nature of the amine and the aryl halide. researchgate.netresearchgate.netnih.gov For the amination of this compound, a variety of primary and secondary amines could be coupled to introduce diverse amino functionalities at the C-4 position.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 85 (Illustrative) | nih.gov |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 92 (Illustrative) | acs.org |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 90 (Illustrative) | nih.govresearchgate.net |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 88 (Illustrative) | nih.govresearchgate.net |
The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. acs.orgnih.govbohrium.com This reaction proceeds through a series of deprotonation and metal-halogen exchange steps, ultimately leading to a thermodynamically more stable isomer. acs.orgacs.org While the halogen dance has been observed for various bromo- and iodo-substituted heterocycles, bohrium.comnih.govchemrxiv.org its application to the this compound system is not well-documented in the literature. In principle, under strongly basic conditions (e.g., using lithium diisopropylamide - LDA), a 1,2-migration of the bromine atom could potentially occur, leading to the formation of 5-bromo-2-methyl-2,3-dihydro-1H-indole. However, the regioselectivity and feasibility of such a transformation would depend on the relative acidity of the aromatic protons and the stability of the resulting organometallic intermediates.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. acs.org For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. acs.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.
The this compound core is not inherently activated towards SNAr. The dihydroindole ring is electron-rich, and there are no strong electron-withdrawing groups to stabilize the Meisenheimer complex. Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles is generally not a feasible transformation under standard SNAr conditions. For such a reaction to occur, the indoline ring would need to be further substituted with potent electron-withdrawing groups on the aromatic portion of the molecule.
Transformations of the Dihydroindole Ring System
The dihydroindole ring system offers opportunities for functionalization at its stereogenic centers and can also be aromatized to the corresponding indole (B1671886) derivative.
The 2-methyl-2,3-dihydro-1H-indole core contains two stereogenic centers at the C-2 and C-3 positions. The stereoselective functionalization of these centers is a key strategy for the synthesis of chiral indolines with diverse biological activities. acs.org A number of methods have been developed for the diastereoselective and enantioselective synthesis of 2,3-disubstituted indolines, often starting from indole precursors. nih.govnih.gov
For a pre-existing this compound, functionalization could be envisioned through C-H activation or by reactions involving the enamine-like reactivity of the indoline nitrogen. While direct C-H functionalization of indolines at the C-2 and C-3 positions is an emerging area of research, it often requires specific directing groups and transition metal catalysts. acs.org Alternatively, reactions that proceed through an iminium ion intermediate could allow for the introduction of nucleophiles at the C-3 position. The stereochemical outcome of such reactions would be influenced by the existing stereocenter at C-2.
| Reaction Type | Reagent/Catalyst | Position(s) Functionalized | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| CuH-Catalyzed Hydroamination | Copper hydride catalyst | C-2, C-3 | High diastereo- and enantioselectivity | nih.govrsc.org |
| Formal [3+2]-Cycloaddition | Arynes and γ-amino-α,β-unsaturated esters | C-2, C-3 | High diastereoselectivity | acs.org |
| Catalytic Asymmetric Dearomatization | Chiral phosphoric acid | C-3 | Excellent enantioselectivity | nih.govrsc.org |
| Chemoenzymatic Kinetic Resolution | Lipase | - | Excellent stereodiscrimination | nih.gov |
The dehydrogenation, or aromatization, of the dihydroindole ring system to the corresponding indole is a common and important transformation. researchgate.net This reaction can be achieved using a variety of reagents and conditions, ranging from catalytic methods to stoichiometric oxidants. The resulting 4-bromo-2-methyl-1H-indole is a valuable building block for further synthetic manipulations.
Catalytic dehydrogenation is often performed using palladium on carbon (Pd/C) at elevated temperatures. researchgate.net Other catalytic systems, such as those based on ruthenium or iridium, have also been employed. rsc.org Chemical oxidants are also widely used for the aromatization of indolines. Manganese dioxide (MnO₂) is a classic reagent for this purpose. researchgate.netrsc.orgmorressier.com Quinone-based oxidants, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are also highly effective. lookchem.com The choice of method depends on the substrate's functional group tolerance and the desired reaction conditions.
| Reagent/Catalyst | Solvent | Temperature (°C) | Reference |
|---|---|---|---|
| Pd/C | Toluene | Reflux | researchgate.net |
| MnO₂ | Benzene (B151609) | Reflux | researchgate.netrsc.orgmorressier.com |
| DDQ | Dioxane | Room Temperature to Reflux | lookchem.com |
| Potassium carbonate in Nitrobenzene | Nitrobenzene | Boiling | |
| Pd/Al₂O₃ | - | 180-210 | nih.govsemanticscholar.orgrsc.org |
Ring-Opening and Rearrangement Reactions (e.g., Indolyl 1,3-Heteroatom Transposition)
Direct experimental studies detailing ring-opening and rearrangement reactions specifically for this compound are not extensively documented. However, the reactivity of the broader indole and indoline family provides a framework for understanding potential transformations.
Indolyl 1,3-Heteroatom Transposition: This particular rearrangement is characteristic of N-functionalized indole derivatives, not saturated indolines. It involves the migration of a heteroatom substituent from the nitrogen atom (position 1) to the C3 position of the indole ring. This process typically requires the aromaticity of the indole core to facilitate the mechanistic pathways. Since this compound possesses a saturated heterocyclic ring (an indoline), it cannot directly undergo this specific transposition. For such a reaction to occur, the indoline would first need to be oxidized to the corresponding indole derivative.
General Ring-Opening Reactions: Ring-opening reactions of the indoline core are not common under standard conditions due to the stability of the fused-ring system. However, under specific circumstances, such as with highly reactive reagents or through fragmentation of more complex derivatives, the heterocyclic ring can be cleaved. For instance, certain N-substituted indolines can undergo oxidative cleavage. More relevant are the ring-opening reactions of related strained heterocycles used to synthesize indoline cores. For example, the ring-opening of activated azetidines with 4-bromoindole (B15604) has been reported as a synthetic route toward complex indoline-containing structures.
N-Substitution and Derivatization of the Indoline Nitrogen
The nitrogen atom of the this compound is a secondary amine, making it a nucleophilic center that readily undergoes a variety of substitution and derivatization reactions. These are among the most fundamental and predictable transformations for the indoline scaffold. Common derivatizations include N-alkylation and N-acylation.
N-Alkylation: The hydrogen atom on the indoline nitrogen can be replaced with an alkyl group by reaction with an alkyl halide or other alkylating agents. This reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. The choice of base and solvent can be crucial for optimizing reaction yields and preventing side reactions. Iridium-catalyzed N-alkylation of indolines using alcohols has also been developed as an alternative, environmentally friendly method. organic-chemistry.org
N-Acylation: The indoline nitrogen can be acylated using acylating agents such as acyl chlorides, acid anhydrides, or thioesters to form the corresponding N-acylindoline (an amide). nih.gov These reactions are generally high-yielding and chemoselective for the nitrogen atom over the aromatic ring. N-acylation is often used to introduce a carbonyl group, which can alter the electronic properties of the molecule or serve as a protecting group for the nitrogen.
The table below summarizes representative N-substitution reactions on various indole and indoline cores, illustrating the general reactivity applicable to the target compound.
| Starting Material | Reagent(s) | Product Type | Yield |
| Indoline | Benzyl alcohol, Ir-catalyst | N-alkylated indoline | 95% |
| 3-Methyl-1H-indole | S-methyl butanethioate, Cs₂CO₃ | N-acylated indole | 62% |
| 5-Fluoro-6-chloroindole | N-Boc-2-methylaziridine, KOH | N-alkylated indole | 82% |
| Phenylhydrazine (B124118), 3-pentanone | Iodomethane | N-alkylated indole | 92% |
This table presents data for related indole and indoline compounds to illustrate general N-substitution and derivatization reactions.
Stereoselective Transformations and Diastereomeric Control
The presence of a methyl group at the C2 position makes this compound a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless synthesized or resolved asymmetrically. This pre-existing stereocenter is a critical feature that can influence the stereochemical outcome of subsequent reactions, a concept known as diastereomeric control.
When a new stereocenter is created in a molecule that is already chiral, the two possible products are diastereomers, which have different physical properties and are formed at different rates. The existing C2-stereocenter in this compound can sterically hinder the approach of reagents from one face of the molecule over the other, leading to a preferential formation of one diastereomer.
For example, if a reaction were to introduce a substituent at the C3 position, two diastereomers (cis and trans) would be possible. The inherent chirality at C2 would likely direct the incoming substituent to the less sterically hindered face, resulting in a diastereoselective transformation.
While specific studies on this compound are scarce, extensive research on the diastereoselective synthesis of other 2,3-disubstituted indolines highlights the principles of stereocontrol. acs.orgacs.org Copper-hydride catalyzed reactions, for instance, have been used to prepare cis-2,3-disubstituted indolines with high diastereoselectivity and enantioselectivity. nih.gov These methods demonstrate that the formation of the C2-C3 bond can be tightly controlled, and similar principles would apply to reactions on a pre-existing chiral indoline scaffold.
The table below includes examples from studies on the stereoselective synthesis of various substituted indolines, showcasing the high levels of control achievable in these systems.
| Reaction Type | Substrates | Catalyst/Method | Stereoselectivity Outcome |
| CuH-Catalyzed Cyclization | Aminostyrene derivative + Aldehyde | Cu(OAc)₂, (S,S)-Ph-BPE | High cis-diastereoselectivity, up to 98% ee |
| Formal [3+2]-Cycloaddition | Aryne + γ-Amino-α,β-unsaturated ester | - | High regio- and diastereoselectivity |
| Asymmetric Hydrogenation | 3-Substituted indole | Pd(OCOCF₃)₂/(R)-H₈-BINAP | Up to 97% ee for 2,3-disubstituted indoline |
| Chemoenzymatic Resolution | Racemic 2,3-disubstituted indolines | Lipase (Pseudozyma antarctica) | Kinetic resolution of diastereomers |
This table illustrates methods used to achieve stereocontrol in the synthesis of related 2,3-disubstituted indolines.
Mechanistic Investigations in the Synthesis and Reactions of Bromo Dihydroindoles
Elucidation of Reaction Pathways and Identification of Intermediates
The synthesis and subsequent reactions of substituted dihydroindoles, such as 4-bromo-2-methyl-2,3-dihydro-1H-indole, involve complex transformations where understanding the precise reaction pathway is crucial for optimization and control. Mechanistic studies employing advanced analytical techniques help to identify transient intermediates and elucidate the sequence of bond-forming and bond-breaking events.
Isotope labeling is a powerful tool for tracing the fate of atoms throughout a reaction mechanism. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹⁸O for ¹⁶O), chemists can track its position in products and intermediates, providing insight into reaction pathways that would otherwise be invisible. researchgate.netprinceton.edu
In the context of indole (B1671886) and dihydroindole chemistry, deuterium labeling has been particularly informative for understanding C-H activation and functionalization processes. researchgate.netresearchgate.net For instance, gold(I)-catalyzed hydrogen isotope exchange (HIE) studies on various indole substrates using deuterated methanol (B129727) (CD₃OD) or deuterium oxide (D₂O) have revealed exquisite regioselectivity, which sheds light on the intrinsic reactivity of the indole core. chemrxiv.orgchemrxiv.org In these studies, C3-unsubstituted indoles are selectively labeled at the C3 position, while C3-substituted indoles undergo labeling at the C2 position. chemrxiv.orgchemrxiv.org
These findings are critical as they help to identify the most kinetically acidic protons and the likely sites of initial metalation in catalytic cycles. While specific isotope labeling studies on this compound are not extensively documented, the principles derived from these indole studies are directly applicable. A similar deuterium exchange experiment on the dihydroindole core could reveal the relative lability of protons at C2, C3, and the aromatic ring, helping to predict the regiochemical outcome of C-H functionalization reactions. Mechanistic investigations propose that these exchange reactions proceed through key aurated indole intermediates. chemrxiv.orgchemrxiv.org
Table 1: Regioselectivity of Gold(I)-Catalyzed Deuterium Labeling on Substituted Indoles Data synthesized from studies on general indole reactivity.
| Substrate | Isotope Source | Catalyst | Position of Deuteration | Deuteration Rate (%) |
|---|---|---|---|---|
| Indole | CD₃OD | Au(I) Complex | C3 | 75% |
| 3-Methylindole (Skatole) | D₂O | Au(I) Complex | C2 | >95% |
| 5-Bromoindole (B119039) | CD₃OD | Au(I) Complex | C3 | >95% |
| N-Methylindole | CD₃OD | Au(I) Complex | C3 | >95% |
Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature), are fundamental to determining reaction order, rate-determining steps, and activation energies. This information is used to construct a detailed energy profile of the reaction pathway.
Analysis of Electronic and Steric Effects on Reactivity and Selectivity
The reactivity of the this compound core and the selectivity of its reactions are governed by the interplay of electronic and steric effects exerted by its substituents.
Electronic Effects : The bromine atom at the C4 position of the benzene (B151609) ring acts as an electron-withdrawing group through induction, while also being a weak deactivating group in electrophilic aromatic substitution. This influences the electron density of the aromatic ring, affecting its susceptibility to further functionalization. The methyl group at the C2 position is electron-donating, which can influence the reactivity of the adjacent heterocyclic ring. Studies on substituent effects in related nitrogen heterocycles show that such electronic factors significantly influence hydrodenitrogenation (HDN) reaction behaviors. mdpi.com
Steric Effects : The methyl group at C2 introduces significant steric hindrance. This bulkiness can direct incoming reagents to less hindered positions on the molecule, thereby controlling regioselectivity. For example, in N-alkylation or acylation reactions, the steric shield provided by the C2-methyl group may influence the conformation of the transition state. In transition metal-catalyzed cross-coupling reactions at the C4-bromo position, the steric environment around the nitrogen and the C2/C3 positions can affect the coordination of the catalyst and the subsequent reaction steps. mdpi.com
Detailed Catalytic Cycle Elucidation in Transition Metal-Catalyzed Processes
Transition metal catalysis, particularly with palladium, is a cornerstone for the synthesis of indoles and dihydroindoles. organicreactions.orgmdpi.comnih.gov Elucidating the precise catalytic cycle is key to understanding and improving these transformations. A common strategy for synthesizing the dihydroindole core is the intramolecular Heck reaction.
A plausible catalytic cycle for the palladium-catalyzed synthesis of a bromo-dihydroindole framework is detailed below. This cycle involves the key steps of oxidative addition, migratory insertion, and reductive elimination.
Proposed Catalytic Cycle for Palladium-Catalyzed Dihydroindole Synthesis:
Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with an aryl halide precursor (e.g., an N-alkenyl-2,5-dibromoaniline). The Pd(0) inserts into the carbon-bromine bond, forming an organopalladium(II) complex.
Migratory Insertion (Carbopalladation) : The alkene moiety of the side chain coordinates to the palladium center. This is followed by an intramolecular migratory insertion, where the aryl group attached to the palladium transfers to the alkene. This step forms the five-membered dihydroindole ring and creates a new carbon-carbon bond, resulting in a cyclic alkyl-palladium(II) intermediate. mdpi.com
β-Hydride Elimination : A hydrogen atom from a carbon adjacent (beta) to the palladium center is eliminated, forming a palladium-hydride species and an unsaturated dihydroindole product.
Reductive Elimination/Isomerization : The palladium-hydride species can undergo reductive elimination with a halide to regenerate the Pd(0) catalyst, or the product can isomerize to a more stable form. The regenerated Pd(0) can then enter another catalytic cycle.
Experimental evidence, such as the isolation and testing of proposed intermediates, supports these mechanistic proposals. For instance, studies have shown that aryl-pallada(II)cycles are competent catalysts for such transformations, confirming their role as intermediates in the cycle. nih.gov
Understanding Regioselectivity and Stereoselectivity Control Factors
Controlling where a reaction occurs (regioselectivity) and the resulting three-dimensional structure (stereoselectivity) is a primary goal in organic synthesis.
Regioselectivity : In the synthesis and functionalization of molecules like this compound, regioselectivity is paramount. The initial synthesis dictates the placement of the bromo (C4) and methyl (C2) groups. In subsequent reactions, such as further C-H functionalization or cross-coupling, the inherent reactivity of the molecule's different positions comes into play. For instance, palladium-catalyzed C-H alkenylation of indoles typically occurs at the electron-rich C3 position. scispace.com However, the development of specific ligands can override this intrinsic preference. Studies have shown that ligands can enable a switch in the regioselectivity-determining step, allowing for selective functionalization at the C2 position. scispace.com In palladium-catalyzed heteroannulation of dienes, the choice of phosphine (B1218219) ligand has been demonstrated to completely reverse the regioselectivity of the key carbopalladation step, providing access to either 2-substituted or 3-substituted indolines from the same starting materials. nih.gov
Table 2: Example of Ligand-Controlled Regioselectivity in Heteroannulation Illustrative data based on findings in related indoline (B122111) syntheses. nih.gov
| Ligand | Product Type | Regioselectivity (2-subst. : 3-subst.) | Yield (%) |
|---|---|---|---|
| Urea-based Ligand | 2-Substituted Indoline | >95:5 | 85% |
| PAd₂ⁿBu (CataCXium A) | 3-Substituted Indoline | <5:95 | 91% |
Stereoselectivity : The C2 position of this compound is a stereocenter. Therefore, controlling its absolute configuration (R or S) is crucial for applications where chirality is important. Enantioselective synthesis is achieved using chiral catalysts or auxiliaries. Organocatalysis, for example, has been used in the formal hydroarylation of 2-vinyl indoles to generate enantioenriched bis(indolyl)methanes bearing an all-carbon quaternary stereocenter at the position corresponding to C2. acs.org Such methods employ chiral phosphoric acids or other catalysts to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other with high enantiomeric excess.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 4-bromo-2-methyl-2,3-dihydro-1H-indole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional geometry (structural optimization). nih.govresearchgate.net This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles, revealing the lowest energy conformation.
Once the structure is optimized, a frontier molecular orbital (FMO) analysis can be performed. This focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting sites prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excitable and thus more reactive. nih.gov For substituted indoles, the positions of the bromo and methyl groups significantly influence the electron density distribution, affecting the energies and spatial locations of these frontier orbitals. chemrxiv.org
Table 1: Calculated Structural and Electronic Parameters for this compound (Illustrative Data)
| Parameter | Calculated Value | Description |
|---|---|---|
| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Energy gap, indicating chemical reactivity |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity |
| C2-N1 Bond Length | 1.47 Å | Optimized bond length in the dihydroindole ring |
| C4-Br Bond Length | 1.91 Å | Optimized bond length of the bromo substituent |
Quantum Chemical Calculations for Reaction Mechanism Modeling and Transition State Analysis
Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions involving this compound. nih.govresearchgate.net By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and, most importantly, transition states (TS). copernicus.orgacs.org A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. researchgate.netrsc.org
For instance, in a potential N-alkylation or C-acylation reaction, calculations can model the approach of the electrophile to the indole (B1671886) nitrogen or aromatic ring. The process involves locating the transition state structure for the bond-forming step and calculating its energy relative to the reactants. This energy barrier, known as the activation energy (Ea), dictates the feasibility and speed of the reaction. A lower activation energy implies a faster reaction.
These computational studies can compare different possible reaction pathways. For example, they can determine whether a reaction is more likely to proceed via a concerted mechanism (one step) or a stepwise mechanism involving a stable intermediate. copernicus.orgacs.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. copernicus.org
Table 2: Calculated Activation Energies for a Hypothetical Electrophilic Substitution Reaction (Illustrative Data)
| Reaction Position | Activation Energy (Ea) (kcal/mol) | Reaction Type |
|---|---|---|
| N1 (Alkylation) | 15.2 | SN2 |
| C5 (Acylation) | 22.5 | Friedel-Crafts |
| C6 (Acylation) | 24.1 | Friedel-Crafts |
| C7 (Acylation) | 23.3 | Friedel-Crafts |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles
Building upon DFT and other quantum chemical methods, the reactivity of this compound can be predicted with considerable accuracy. Reactivity indices derived from these calculations, such as atomic charges (e.g., from Mulliken population analysis or Natural Bond Orbital analysis), Fukui functions, and local softness, help identify the most reactive sites in the molecule. nih.govresearchgate.netresearchgate.net
Reactivity: The HOMO-LUMO gap provides a general measure of reactivity. A smaller gap suggests the molecule is more "willing" to participate in chemical reactions.
Regioselectivity: For electrophilic aromatic substitution, the regioselectivity (i.e., which position on the benzene (B151609) ring is most likely to be attacked) can be predicted by analyzing the sites with the highest electron density or the largest lobe of the HOMO. nih.govrsc.org The electron-donating nature of the dihydro-pyrrole ring and the electron-withdrawing/directing effects of the bromo substituent are key factors. Computational models can quantify these effects to predict the most favorable site of attack (e.g., C5, C6, or C7).
Stereoselectivity: The presence of a chiral center at the C2 position (due to the methyl group) means that reactions at or near this center can be stereoselective. Computational modeling can predict which diastereomer or enantiomer is more likely to form by calculating the transition state energies for the different pathways leading to each stereoisomer. The lower energy pathway corresponds to the major product.
Table 3: Calculated Reactivity Indices for Aromatic Carbons (Illustrative Data)
| Atom | Mulliken Charge | Fukui Function (f-) for Electrophilic Attack |
|---|---|---|
| C4 | +0.05 | 0.08 |
| C5 | -0.18 | 0.25 |
| C6 | -0.15 | 0.21 |
| C7 | -0.17 | 0.23 |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and bonds at a given temperature by solving Newton's equations of motion.
For this compound, MD simulations can explore its conformational landscape. The five-membered dihydro-pyrrole ring is not planar and can adopt various puckered conformations (e.g., "envelope" or "twist" forms). MD simulations reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. This provides a detailed understanding of the molecule's flexibility. nih.gov
Furthermore, the orientation of the methyl group at the C2 position can be either pseudo-axial or pseudo-equatorial relative to the ring. nih.govrsc.org MD simulations can quantify the population of each conformer and the timescale of transitions between them, which can be crucial for understanding how the molecule interacts with other species, such as enzyme active sites.
Table 4: Conformational Analysis from a Molecular Dynamics Simulation (Illustrative Data)
| Conformational Feature | Observation | Implication |
|---|---|---|
| Pyrrole Ring Pucker | Predominantly C3-exo envelope conformation | Defines the overall shape and steric profile |
| C2-Methyl Orientation | 90% Pseudo-equatorial, 10% Pseudo-axial | The pseudo-equatorial form is the most stable conformer |
| N1-H Dihedral Angle | Fluctuates between -30° and +30° | Indicates flexibility around the nitrogen atom |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for assigning the chemical structure of 4-bromo-2-methyl-2,3-dihydro-1H-indole.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The aromatic protons on the bromo-substituted ring typically appear as distinct multiplets in the downfield region (approx. 6.5-7.5 ppm). The protons of the dihydro-indole core, including the methine proton at C2 and the methylene protons at C3, resonate in the upfield aliphatic region. The methyl group at C2 would appear as a doublet due to coupling with the C2 proton.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons resonate between 110-150 ppm, with the carbon bearing the bromine atom (C4) being significantly influenced by the halogen's electronic effects. The aliphatic carbons (C2, C3, and the methyl group) appear in the upfield region (approx. 20-60 ppm).
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, aiding in the definitive assignment of the ¹³C signals.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the C2-H and the C3-H₂ protons, as well as between the C2-H and the methyl protons. It would also reveal the coupling relationships between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons. This is particularly useful for conformational analysis and stereochemical assignment. For example, a NOESY experiment could show through-space interactions between the methyl group protons and protons on the aromatic ring, helping to define the preferred conformation of the molecule in solution.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|---|
| N-H | Proton | ~4.0-5.0 (broad s) | - | C2, C7a |
| C2 | CH | ~3.5-4.5 (m) | ~50-60 | - |
| C3 | CH₂ | ~2.8-3.4 (m) | ~30-40 | - |
| C3a | Quaternary C | - | ~125-135 | - |
| C4 | Quaternary C-Br | - | ~110-120 | - |
| C5 | CH | ~6.8-7.2 (d) | ~120-130 | - |
| C6 | CH | ~6.5-6.9 (t) | ~125-135 | - |
| C7 | CH | ~6.9-7.3 (d) | ~115-125 | - |
| C7a | Quaternary C | - | ~145-155 | - |
| 2-CH₃ | CH₃ | ~1.2-1.5 (d) | ~20-25 | C2 |
While ¹H and ¹³C are the most common nuclei studied, NMR is a versatile technique applicable to many other elements. huji.ac.illibretexts.org
Multinuclear NMR: The target compound contains bromine, which has two NMR-active isotopes, ⁷⁹Br and ⁸¹Br. huji.ac.il However, both are quadrupolar nuclei (spin > 1/2), which typically results in very broad resonance signals in solution. huji.ac.ilhuji.ac.il This broadening often makes them unsuitable for high-resolution structural studies of covalent organic molecules, though they can be useful for studying the binding of bromide ions. huji.ac.il Therefore, direct observation of bromine NMR for this compound is not a standard characterization method.
Solid-State NMR (SSNMR): SSNMR provides detailed structural and dynamic information on materials in the solid state. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these interactions. This can provide information on molecular packing, polymorphism (the existence of different crystal forms), and local dynamics within the crystal lattice. For this compound, SSNMR could be used to study the conformation of the molecule in a crystalline solid, which may differ from its preferred conformation in solution.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For C₉H₁₀BrN, the expected monoisotopic mass can be calculated with high precision. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation patterns, which provides valuable structural information. Likely fragmentation pathways for the molecular ion of this compound would include:
Loss of a methyl radical (•CH₃): A common fragmentation for 2-methyl substituted indolines.
Loss of a bromine atom (•Br): Cleavage of the C-Br bond.
Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the heterocyclic ring, which is characteristic of indoline (B122111) structures.
| Fragment Ion | Proposed Loss | Notes |
|---|---|---|
| [M-CH₃]⁺ | Loss of •CH₃ | Represents the indoline cation without the 2-methyl group. |
| [M-Br]⁺ | Loss of •Br | Results in the 2-methyl-2,3-dihydro-1H-indolyl cation. |
| [M-HBr]⁺• | Loss of HBr | Formation of a radical cation of 2-methyl-1H-indole. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3350-3450 | N-H stretch | Secondary amine (indoline N-H) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | Aliphatic C-H (methyl and methylene) |
| 1580-1620 | C=C stretch | Aromatic ring |
| 1250-1350 | C-N stretch | Aromatic amine |
| 500-600 | C-Br stretch | Aryl bromide |
X-ray Diffraction Analysis for Single Crystal Structure Determination and Regioselectivity Confirmation
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure.
The analysis would confirm:
Connectivity: The exact bonding arrangement of all atoms.
Regioselectivity: The position of the bromine atom at C4 and the methyl group at C2, providing unambiguous confirmation of the isomer.
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Conformation: The puckering of the five-membered dihydro-indole ring.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the N-H group and halogen bonding involving the bromine atom.
While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as 4-bromo-1H-indole-2,3-dione, demonstrates how X-ray diffraction reveals detailed molecular dimensions and intermolecular forces like hydrogen bonding and Br···O interactions in the solid state. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry
The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers ((R) and (S)). Chiroptical techniques are essential for studying these enantiomers.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The specific pattern of positive and negative absorption bands (Cotton effects) is characteristic of the absolute configuration of the stereocenter.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves for the two enantiomers would be mirror images.
To perform these analyses, the racemic mixture of this compound must first be separated into its individual enantiomers, typically by chiral chromatography. The experimentally obtained CD or ORD spectrum can then be compared with spectra predicted by quantum chemical calculations to assign the absolute configuration (R or S) to each enantiomer.
Applications of 4 Bromo 2 Methyl 2,3 Dihydro 1h Indole in Complex Molecule Synthesis
Role as a Versatile Synthetic Building Block for Functionalized Heterocycles
4-Bromo-2-methyl-2,3-dihydro-1H-indole serves as a key intermediate for crafting a diverse array of functionalized heterocycles. The bromine atom at the C-4 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of aryl, alkynyl, and vinyl groups, respectively, thereby enabling the synthesis of complex, polycyclic, and highly substituted indole (B1671886) derivatives.
The dihydro-indole core can be N-functionalized or dehydrogenated to the corresponding indole, providing further avenues for molecular diversification. This reactivity makes it a staple in the synthesis of bioactive molecules, where the indole scaffold is a common pharmacophore. chemimpex.comrsc.org Researchers utilize this compound as a foundational element to build more elaborate molecular structures, enhancing the efficiency of synthetic pathways in laboratory settings. chemimpex.com
Table 1: Cross-Coupling Reactions for Heterocycle Functionalization
| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Resulting Heterocycle Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group | 4-Aryl-2-methyl-2,3-dihydro-1H-indoles |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base | Alkynyl group | 4-Alkynyl-2-methyl-2,3-dihydro-1H-indoles |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl (Vinyl) group | 4-Alkenyl-2-methyl-2,3-dihydro-1H-indoles |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Amino group | 4-Amino-2-methyl-2,3-dihydro-1H-indoles |
Precursor in the Construction of Natural Product Scaffolds and Analogs (Focus on the synthetic strategy)
The indole nucleus is a privileged scaffold found in numerous natural products, particularly alkaloids, which exhibit a wide range of biological activities. rsc.org this compound provides a strategic starting point for the total synthesis of such complex molecules and their analogs.
The synthetic strategy often involves using the bromine atom as a handle for intramolecular cyclization reactions or for introducing key side chains that are later elaborated into the complex ring systems characteristic of natural products. For instance, an intramolecular Heck reaction could be employed to form a new ring fused to the indole core. Alternatively, the bromo-indole can be converted to an organometallic species via metal-halogen exchange, which can then participate in bond-forming reactions to construct the target scaffold. researchgate.net This approach allows for the convergent and efficient assembly of complex molecular frameworks inspired by nature. nih.govfrontiersin.org
A common synthetic route might involve:
Initial Coupling: A Sonogashira coupling to introduce an alkyne side chain at the C-4 position. rsc.orgresearchgate.net
Cyclization: A subsequent base-mediated or metal-catalyzed cyclization of the alkyne with the N-H group or another functional group to form a new heterocyclic ring. rsc.orgresearchgate.net
Further Elaboration: Stereoselective reduction or oxidation of the dihydroindole ring and functionalization of the methyl group to complete the synthesis of the natural product analog.
Development of Novel Synthetic Reagents and Methodologies Utilizing the Bromo-Dihydroindole Core
The unique reactivity of the bromo-dihydroindole core has spurred the development of novel synthetic methodologies. For example, synthetic routes to 4-halo-1H-indoles have been developed from 2,3-dihalophenol derivatives, with key steps including a Smiles rearrangement followed by a one-pot or stepwise Sonogashira coupling and NaOH-mediated cyclization. researchgate.net This methodology provides access to a wide variety of regioselectively functionalized indoles. rsc.orgresearchgate.net
The presence of the bromine atom allows for investigations into new types of bond-forming reactions. Research into palladium-catalyzed reactions has demonstrated that bromoanilides can undergo consecutive Sonogashira coupling, amidopalladation, and reductive elimination to produce 2,3-disubstituted indoles in a regiospecific manner. While not starting from the exact target compound, this methodology highlights the synthetic utility of the bromo-aniline substructure present within this compound.
Table 2: Methodologies Developed Using Bromo-Indole Scaffolds
| Methodology | Key Transformation | Substrate Class | Significance |
|---|---|---|---|
| Smiles Rearrangement/Sonogashira Coupling | Conversion of dihalophenols to 4-halo-1H-indoles | 2,3-Dihalophenols | Provides regioselective access to functionalized indoles. researchgate.net |
| Consecutive Pd-Catalyzed Reactions | Sonogashira coupling, amidopalladation, reductive elimination | 2-Bromoanilides | One-pot synthesis of 2,3-disubstituted indoles. |
| Metal-Halogen Exchange | Conversion of bromo-indole to lithiated or Grignard species | Bromoindoles | Creates a nucleophilic indole for further reactions. researchgate.net |
Contribution to Advanced Materials Research (e.g., organic electroluminescent materials, ligands for catalysis)
Beyond its role in synthesizing bioactive molecules, this compound and its derivatives contribute to the field of materials science. chemimpex.com The indole scaffold possesses inherent electronic and photophysical properties that can be fine-tuned through chemical modification.
In the area of organic electronics, indole derivatives are investigated as components of organic light-emitting devices (OLEDs). The π-conjugated system of the indole ring can be extended through cross-coupling reactions at the bromine position, leading to materials with tailored emission colors and charge-transport properties. researchgate.nethilarispublisher.com The ability to systematically modify the electronic structure makes these compounds promising candidates for new organic electroluminescent materials.
Furthermore, the nitrogen atom within the dihydroindole core, along with other potential coordination sites introduced through functionalization, allows these molecules to act as ligands in catalysis. Schiff-base ligands derived from related structures are known to form stable complexes with various transition metals, which can then catalyze a range of organic transformations. researchgate.net The bromo-dihydroindole core provides a robust framework for designing new ligands with specific steric and electronic properties for asymmetric catalysis and other advanced applications. chemimpex.com
Table 3: Applications in Advanced Materials
| Field of Research | Application | Role of Bromo-Dihydroindole Core |
|---|---|---|
| Organic Electronics | Organic Light-Emitting Devices (OLEDs) | Serves as a building block for π-conjugated systems with tunable photophysical properties. hilarispublisher.com |
| Materials Science | Functionalized Polymers and Coatings | Incorporated into polymer backbones to enhance thermal stability and durability. chemimpex.com |
| Catalysis | Ligand Synthesis | Provides a rigid scaffold for creating chiral or electronically-tuned ligands for metal catalysts. researchgate.net |
Emerging Trends and Future Research Directions
Development of More Sustainable and Green Chemistry Approaches to Bromo-Dihydroindole Synthesis
The synthesis of halogenated indoles and their derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. sjp.ac.lkresearchgate.net Future research will likely focus on adapting these green methodologies for the efficient synthesis of 4-bromo-2-methyl-2,3-dihydro-1H-indole.
Key areas of development include:
Greener Bromination Reagents: Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. Modern approaches are shifting towards safer alternatives. A new green synthesizing process has been developed that effectively controls the formation of bromo-isomer byproducts, enhancing product safety. google.com
Catalytic Systems: The use of metallic catalysts like palladium on carbon or platinum on charcoal in low-pressure, low-temperature liquid-phase hydrogenation represents a greener path to producing the indoline (B122111) (dihydroindole) core. google.com
Visible-Light Photocatalysis: An innovative approach for the synthesis of complex indole (B1671886) derivatives involves visible-light-photocatalyzed reactions. For instance, a formal (4 + 2) cycloaddition of indole-derived bromides with alkenes or alkynes has been successfully developed under mild conditions, showcasing a highly efficient and green synthetic route. rsc.org
Benign Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents with environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents. sjp.ac.lk
The table below summarizes some green approaches applicable to the synthesis of bromo-indole derivatives.
| Green Approach | Key Features | Example Application | Reference(s) |
| Mild Bromination | Replaces hazardous reagents with cleaner alternatives under mild conditions. | Use of N-Br sulfoximines as both brominating and sulfoximinating reagents in a one-pot synthesis. | nih.gov |
| Catalytic Hydrogenation | Employs metallic catalysts for low-pressure hydrogenation to form the dihydroindole core. | Synthesis of 5-bromoindole (B119039) intermediate using a metallic catalyst in an autoclave. | google.com |
| Photocatalysis | Utilizes visible light to drive reactions, often under ambient temperature and pressure. | Synthesis of pyrido[1,2-a]indol-6(7H)-ones from indole-derived bromides. | rsc.org |
| Green Solvents | Involves the use of water, ionic liquids, or solvent-free conditions to reduce environmental impact. | General synthesis of oxindole (B195798) derivatives using green solvents and techniques. | sjp.ac.lk |
Exploration of Novel Catalytic Systems for Highly Stereoselective and Regioselective Transformations
The bromine atom on the 4-position of the dihydroindole ring serves as a versatile functional handle for further molecular elaboration, particularly in cross-coupling reactions. Future research will undoubtedly focus on developing novel catalytic systems that can control the stereochemistry and regiochemistry of these transformations with high precision.
Stereoselective Catalysis: For a molecule like this compound, the methyl-substituted carbon is a chiral center. The development of enantioselective catalytic methods is crucial for producing single-enantiomer products, which is often a requirement for pharmaceutical applications. Novel strategies enabled by non-covalent transition state stabilization, such as hydrogen-bond-donor catalysis, are being developed to achieve high levels of enantioselectivity in challenging transformations. harvard.edu Dual catalytic systems, such as the combination of Palladium (Pd) and an electron transfer mediator (ETM), have been shown to enable efficient stereoselective carbocyclization to form cis-1,4-disubstituted heterocycles. nih.gov
Regioselective Transformations: Regioselectivity—the control of which position on a molecule reacts—is critical when multiple reactive sites are present. The development of catalysts that can selectively target either the C-Br bond, the N-H bond, or other C-H bonds on the dihydroindole scaffold is a significant area of research. Studies on the chemo- and regioselective reactions of bromo-substituted enones demonstrate the challenges and opportunities in controlling reaction outcomes, where unexpected reaction pathways can be uncovered. rsc.org For example, a reaction might favor a 1,4-conjugated addition over the expected nucleophilic substitution at the bromine site. rsc.org
Integration of Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to industrial-scale production presents numerous challenges, including safety, reproducibility, and efficiency. Flow chemistry, where reagents are continuously pumped through a reactor, offers powerful solutions to these challenges and is a major trend in the synthesis of pharmaceutically relevant molecules. nih.govmdpi.com
The application of flow chemistry to the synthesis of this compound and its derivatives could offer several advantages:
Enhanced Safety: Many synthetic reactions are highly exothermic or involve hazardous reagents and unstable intermediates. nih.gov Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control and safer handling of such processes. nih.govmdpi.com
Scalability and Efficiency: Scaling up a reaction in a flow system is achieved by running the system for a longer duration, rather than using larger reactors, which simplifies the process. mit.edu This technology enables the rapid and efficient production of complex molecules, as demonstrated in the multi-step synthesis of active pharmaceutical ingredients. mit.eduthieme-connect.de
Process Automation: Flow chemistry systems can be integrated with computer-aided synthesis planning and automated feedback loops. mit.edu This allows for the rapid optimization of reaction conditions (temperature, pressure, flow rate, stoichiometry) to maximize yield and minimize impurities, accelerating process development. mit.edu
The following table contrasts traditional batch processing with modern flow chemistry for the synthesis of complex organic molecules.
| Feature | Batch Synthesis | Flow Chemistry | Reference(s) |
| Scale-up | Requires larger, redesigned reactors; complex process. | Achieved by extending run time; simpler process. | nih.govmit.edu |
| Heat Transfer | Poor; difficult to control temperature in large volumes. | Excellent; high surface-area-to-volume ratio. | nih.gov |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. | mdpi.com |
| Process Control | Limited; parameters are uniform across the batch. | Precise control over temperature, pressure, and residence time. | thieme-connect.de |
| Integration | Difficult to integrate multiple reaction steps. | Well-suited for multi-step, telescoped syntheses without isolation of intermediates. | mit.eduuc.pt |
Investigation of Underexplored Reactivity Modes and Synthetic Applications of the Bromo-Dihydroindole Scaffold
The this compound scaffold possesses a unique combination of structural features—a nucleophilic nitrogen, a chiral center, an aromatic ring activated by an amino group, and a strategically placed bromine atom. These features open the door to a wide range of chemical transformations beyond standard cross-coupling reactions.
Future research is expected to explore novel reactivity modes, including:
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for molecular editing. Research into transition-metal-catalyzed C-H activation at positions other than the bromine-bearing carbon could provide new pathways to complex substituted dihydroindoles.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Applying this technology to the bromo-dihydroindole scaffold could enable novel cycloadditions, radical functionalizations, or cross-coupling reactions that are not accessible through traditional thermal methods. rsc.org
Spirocycle Formation: The indole nucleus is known to participate in reactions that form complex spirocyclic systems, which are of great interest in medicinal chemistry. Acid-catalyzed reactions of related indole derivatives have been shown to lead to the regioselective and unusual formation of spirocyclic thiopyrano[2,3-b]indoles. researchgate.net Investigating similar transformations with the bromo-dihydroindole core could yield novel molecular architectures.
Ring-Distortion and Expansion/Contraction: Exploring reactions that modify the five-membered dihydroindole ring itself, such as ring-expansion or contraction sequences, could lead to entirely new classes of heterocyclic compounds derived from the readily accessible bromo-dihydroindole starting material.
Q & A
Basic: What are the common synthetic routes for preparing 4-bromo-2-methyl-2,3-dihydro-1H-indole?
Answer:
The synthesis typically involves N-alkylation of a brominated indole precursor. For example:
- Starting materials : 4-Bromoindole derivatives and methylating agents (e.g., methyl halides).
- Reaction conditions : Conducted in aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate the indole nitrogen, facilitating alkylation at elevated temperatures (60–80°C) .
- Purification : Column chromatography (e.g., using ethyl acetate/hexane gradients) isolates the product .
For dihydroindoles, cyclization reactions of substituted phenylhydrazines with ketones (e.g., via Fischer indole synthesis) are also employed .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on:
- NMR spectroscopy :
- X-ray crystallography : Resolves bond lengths/angles and confirms the planar indole ring system. Software like SHELXL refines crystal structures, analyzing intramolecular interactions (e.g., hydrogen bonds) .
Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Contradictions (e.g., unexpected coupling patterns in NMR) require:
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- X-ray diffraction : Resolve ambiguities in regiochemistry or stereochemistry .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .
For example, in dihydroindoles, the dihedral angle between substituents (e.g., sulfonyl groups) can be validated via crystallography to explain electronic effects .
Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
Answer:
Key considerations include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for bromoindoles, with ligand tuning to enhance reactivity .
- Base and solvent : Use K₂CO₃ or Cs₂CO₃ in THF/DMF mixtures to stabilize the palladium intermediate .
- Temperature : Reactions often proceed at 80–100°C under inert atmospheres.
- Monitoring : Track progress via TLC or LC-MS to avoid over-coupling or debromination .
Post-reaction purification (e.g., recrystallization) ensures removal of Pd residues .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT calculations : Model transition states to predict regioselectivity (e.g., bromine vs. methyl group reactivity). Electron-withdrawing substituents (e.g., bromine) activate specific positions for nucleophilic attack .
- Molecular docking : Screen derivatives for binding to biological targets (e.g., enzymes), guiding functionalization strategies .
- Software tools : Gaussian or ORCA for energy minimization; PyMOL for visualizing steric effects .
Advanced: How to design derivatives of this compound for structure-activity relationship (SAR) studies?
Answer:
- Substitution patterns : Modify the bromine position or introduce electron-donating/withdrawing groups (e.g., nitro, fluorine) to alter electronic properties .
- Biological assays : Test derivatives against targets (e.g., kinases) using IC₅₀ measurements. For example, fluorinated analogs may enhance blood-brain barrier penetration .
- Crystallographic data : Use SHELXL-refined structures to correlate substituent geometry with activity .
Advanced: What are the challenges in crystallizing this compound derivatives?
Answer:
- Polymorphism : Multiple crystal forms may arise due to flexible dihydroindole rings. Use solvent screening (e.g., ethanol/water) to isolate stable polymorphs .
- Twinning : Address via OLEX2 software, which employs twin refinement algorithms for accurate structure resolution .
- Hydrogen bonding : Intramolecular interactions (e.g., C–H⋯O) can stabilize specific conformations, guiding crystal packing .
Advanced: How to analyze the electronic effects of substituents on the indole ring using spectroscopic and computational tools?
Answer:
- UV-Vis spectroscopy : Compare absorption maxima to assess conjugation extent (e.g., bromine’s electron-withdrawing effect) .
- Hammett constants : Quantify substituent effects on reaction rates (e.g., σₚ values for bromine = +0.23) .
- NBO analysis : Compute charge distribution to identify nucleophilic/electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
